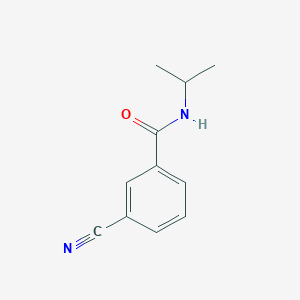

3-Cyano-N-isopropylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

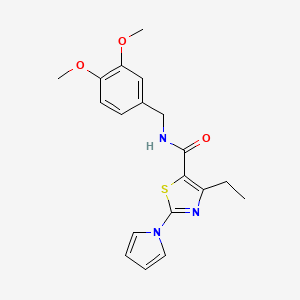

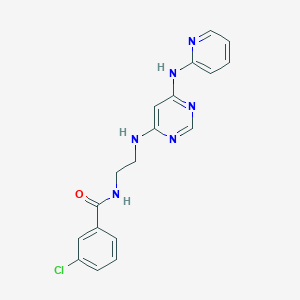

3-Cyano-N-isopropylbenzamide is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 .

Synthesis Analysis

The synthesis of cyanoacetamides, such as this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O/c1-8(2)13-11(14)10-5-3-4-9(6-10)7-12/h3-6,8H,1-2H3, (H,13,14) .Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

This compound is a chemical compound with a molecular weight of 188.23 . The InChI code for this compound is 1S/C11H12N2O/c1-8(2)13-11(14)10-5-3-4-9(6-10)7-12/h3-6,8H,1-2H3, (H,13,14) .Applications De Recherche Scientifique

Synthesis and Characterization for Corrosion Inhibition

3-Cyano-N-isopropylbenzamide derivatives have been explored for their effectiveness as corrosion inhibitors, particularly in the context of protecting metals such as copper from corrosion in nitric acid solutions. Research has shown that certain acrylamide derivatives exhibit significant corrosion inhibition properties, which are characterized through chemical and electrochemical methods. These studies involve detailed analysis using techniques such as Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1HNMR), and mass spectroscopy (MS), alongside theoretical computations with density functional theory (DFT) and Monte Carlo simulations (MC) (Ahmed Abu-Rayyan et al., 2022).

Potential in Medicinal Chemistry

While not directly mentioning this compound, related compounds, particularly cyanopyrimidine-based inhibitors, have been highlighted for their role in medicinal chemistry. These compounds are investigated for their potential as inhibitors of p38alpha MAP kinase, demonstrating significant enzymatic and cellular activity. Such research underscores the broader implications of cyano-containing compounds in developing therapeutic agents (Chunjian Liu et al., 2005).

Exploration in Organic Synthesis

The cyano group, a functional component of this compound, has been utilized as a traceless activation group in the synthesis of complex organic molecules. For example, it has facilitated the [3+2] cycloaddition of azomethine ylides, contributing to efficient synthetic pathways for producing pyrrolidines and enabling the synthesis of natural products like isoretronecanol (Jundong Li et al., 2015).

Impact on Material Science

In material science, this compound derivatives have shown promising applications, particularly in the development of electrochromic devices and luminescent materials. For instance, the effect of the cyano group on the mechanofluorochromic properties of certain derivatives has been investigated, highlighting how molecular interactions and stacking modes can influence optical properties (Qing‐bao Song et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-cyano-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8(2)13-11(14)10-5-3-4-9(6-10)7-12/h3-6,8H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPELRXQGKOWZPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC(=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-N-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2-[(3-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2556917.png)

![methyl 2-[[(Z)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2556918.png)

![(E)-ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(3-nitrophenyl)acrylamido)thiophene-3-carboxylate](/img/structure/B2556919.png)

![1-[4-[2-Hydroxy-3-[4-(2-phenoxyethyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-phenoxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B2556938.png)